2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
Overview
Description
“2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl3N3 and a molecular weight of 284.61 . It is used for research purposes and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring substituted with a chlorine atom and a 1-methylpiperidin-2-yl group . The compound also includes three chloride ions, which may be involved in forming a salt with the pyrazine molecule .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride and its derivatives have been studied for their antibacterial properties. Foks et al. (2005) found that some pyrazine derivatives showed elevated activity towards anaerobic bacteria and low activity towards aerobic bacteria, indicating potential for targeted antibacterial applications (Foks, Pancechowska-Ksepko, Kędzia, Zwolska, Janowiec, & AUGUSTYNOWICZ-KOPEĆ, 2005). Similarly, Doležal et al. (2006) synthesized amides of substituted pyrazinecarboxamides, which showed significant activity against Mycobacterium tuberculosis and certain fungal strains, demonstrating their potential in treating mycobacterial infections (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006).
Potential in Pesticide Development
Research by Hou, Oshida, and Matsuoka (1993) on the reaction of 2,3-dichloro-5,6-dicyanopyrazine with enamines and tertiary amines has indicated the potential use of these compounds in developing pesticides. Their study produced aminovinyl-substituted pyrazine derivatives, which are of interest in this field (Hou, Oshida, & Matsuoka, 1993).
Applications in DNA Binding and Antimicrobial Properties
A 2022 study by Mech-Warda et al. explored the physicochemical properties of chlorohydrazinopyrazine derivatives, including their interaction with DNA. This compound showed high affinity to DNA without exhibiting toxicity toward human cells, suggesting its use in clinical settings (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
Optoelectronic Material Development
Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, with a focus on their optical and thermal properties. The study indicates these compounds' potential in organic optoelectronic materials, highlighting their relevance in the field of material science (Meti, Lee, Yang, & Gong, 2017).
Properties
IUPAC Name |
2-chloro-6-(1-methylpiperidin-2-yl)pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c1-14-5-3-2-4-9(14)8-6-12-7-10(11)13-8;;/h6-7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEMKBPDGIFSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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